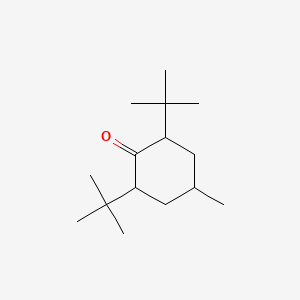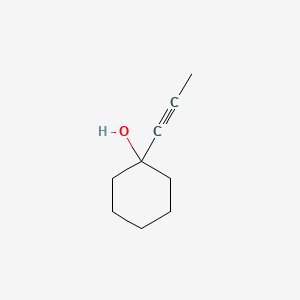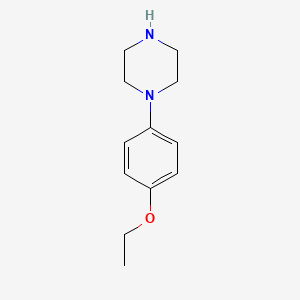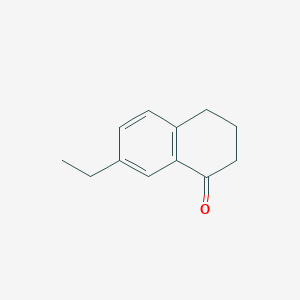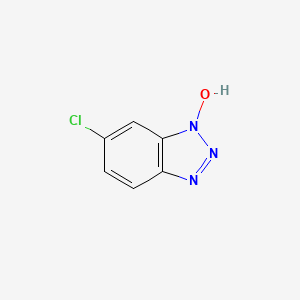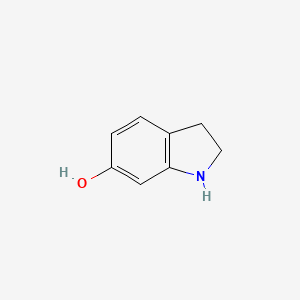
Indolin-6-OL
Vue d'ensemble
Description
Indolin-6-OL is a compound with the molecular formula C8H9NO . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Indolin-6-OL consists of a nitrogen-based heterocyclic scaffold . The molecular weight is 135.17 .
Chemical Reactions Analysis
Indoles, which include Indolin-6-OL, are versatile and common nitrogen-based heterocyclic scaffolds. They are frequently used in the synthesis of various organic compounds .
Physical And Chemical Properties Analysis
Indolin-6-OL has a density of 1.2±0.1 g/cm3 and a boiling point of 302.4±31.0 °C at 760 mmHg . It also has a molar refractivity of 39.0±0.3 cm3 .
Applications De Recherche Scientifique
Anticancer Applications
Indolin-6-OL, also known as indolin-2-one, has shown significant potential in the field of anticancer research. A comprehensive review by Chaudhari et al. (2021) highlights its utility as a chemotherapeutic nucleus. The indolin-2-one framework is a privileged heterocycle in medicinally useful compounds, with extensive research into its structure-activity relationship in various cancer indications.
Bender et al. (2023) explored the anti-breast cancer potential of vanillin-substituted indolin-2-ones, demonstrating promising activity against MCF-7 breast cancer cells.
Wang et al. (2015) synthesized novel fluorinated anticancer agents incorporating indolin-2-one, showing significant activities against various human cancer cell lines.
Anti-inflammatory Applications
The anti-inflammatory properties of indolin-2-one derivatives have been studied by Kim et al. (2023). They found that 3-(3-hydroxyphenyl)-indolin-2-one exhibited strong anti-inflammatory activity, inhibiting the production of inflammatory markers and suppressing key inflammation-related pathways.
Biochemical Research
In biochemical research, Wu et al. (2005) expanded the substrate specificity of cytochrome P450 2A6 to include bulky substituted indole compounds, using indolin-2-one as a key substrate.
Miscellaneous Applications
Other studies have explored the diverse applications of indolin-2-ones. For instance, Zhang et al. (2015) used indole, a structural variant of indolin-2-one, in studies related to microbial communities and indigo biosynthesis.
Asuquo et al. (2023) synthesized indolin-2-one derivatives with potential as antidiabetic agents, highlighting the versatility of this compound in various therapeutic areas.
Safety and Hazards
Propriétés
IUPAC Name |
2,3-dihydro-1H-indol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9-10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLQULBRUJIEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335320 | |
| Record name | 6-Hydroxyindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indolin-6-OL | |
CAS RN |
4770-37-0 | |
| Record name | 6-Hydroxyindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


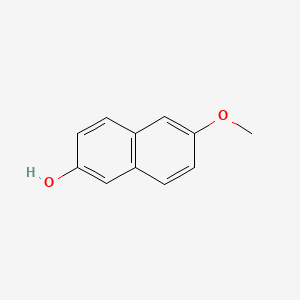
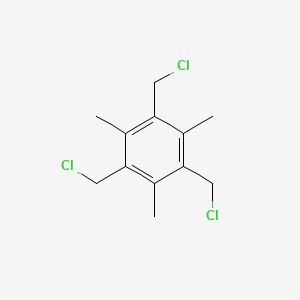
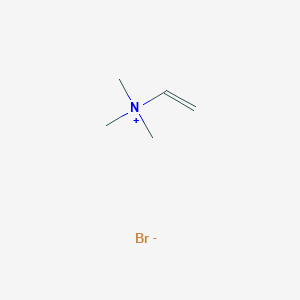
![Diacenaphtho[1,2-b:1',2'-d]thiophene](/img/structure/B1581677.png)
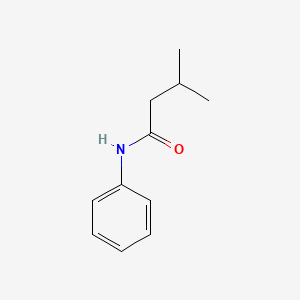
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1581681.png)
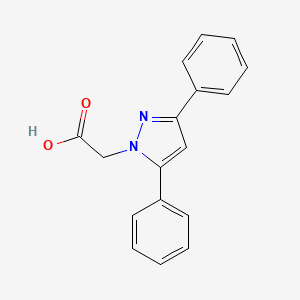
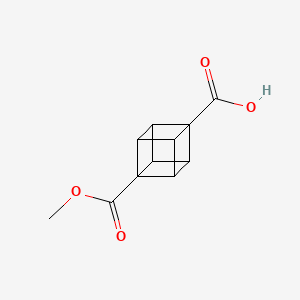
![(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1581688.png)
